5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
The compound 5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one features a thiazolo[4,5-d]pyridazinone core, a bicyclic scaffold combining thiazole and pyridazinone moieties. Key substituents include:
- Morpholino group: A six-membered amine ring at position 2, enhancing solubility and modulating electronic properties.
- Phenyl group: At position 7, providing steric bulk and hydrophobic interactions.
This structural complexity distinguishes it from related heterocyclic compounds, warranting comparative analysis to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c29-17(16-6-7-18-19(12-16)33-14-32-18)13-28-23(30)21-22(20(26-28)15-4-2-1-3-5-15)34-24(25-21)27-8-10-31-11-9-27/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAXNUIMPUHCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against human cancer cell lines. The compound interacts with various enzymes, proteins, and other biomolecules, leading to changes in cellular function.
Cellular Effects
5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one has shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
It has been observed that the compound has potent growth inhibition properties against human cancer cell lines.
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors.
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins.
Subcellular Localization
It is known that the compound interacts with various compartments or organelles.
Biological Activity
The compound 5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antiproliferative research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising multiple pharmacophores that may contribute to its biological activity. The key components include:
- Benzo[d][1,3]dioxole : Known for its role in enhancing cytotoxicity.
- Thiazolo[4,5-d]pyridazin : Associated with various biological activities including antitumor effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects on various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that it may trigger apoptosis through mitochondrial pathways, influencing proteins such as Bax and Bcl-2.
- EGFR Inhibition : Some studies indicate that it may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Anticancer Activity
Recent studies have evaluated the compound's anticancer properties using several cancer cell lines:
These values indicate potent cytotoxic effects compared to standard drugs like doxorubicin, which had IC50 values of 7.46 µM for HepG2 and 8.29 µM for HCT116.
Case Studies
-
Study on Cytotoxicity :
A study conducted on the cytotoxic effects of the compound utilized the SRB assay across three different cancer cell lines (HepG2, HCT116, MCF-7). The results demonstrated that the compound exhibited significant antitumor activity with lower IC50 values than conventional treatments, suggesting its potential as a lead compound for further development in cancer therapeutics . -
Molecular Docking Studies :
Molecular docking studies have been performed to predict the binding affinity of the compound to various targets involved in cancer progression. These studies suggest strong interactions with EGFR and other kinases involved in tumor growth signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Analgesic Activity: Pyrrolidinyl-substituted thiazolo[4,5-d]pyridazinones () showed significant analgesic effects in vivo. The target compound’s morpholino group—a stronger electron donor—may enhance potency, though experimental validation is needed.
- Antimicrobial Properties : Benzo[d][1,3]dioxol-5-yl-containing compounds () demonstrated antimicrobial activity, suggesting the target compound could be screened for similar effects.
Physicochemical Properties
- Solubility: Morpholino’s oxygen atom likely improves aqueous solubility compared to pyrrolidinyl or thioxo substituents, addressing a common limitation in heterocyclic drug candidates.
- Stability : The methylenedioxyphenyl group’s resonance stabilization () may enhance metabolic stability compared to simpler aryl substituents.
Q & A
Q. What are the key synthetic pathways for synthesizing this thiazolo-pyridazinone derivative, and what reaction conditions optimize yield?
- Methodological Answer: Synthesis involves multi-step reactions:
Core formation : Cyclocondensation of substituted pyridazine precursors with thiazole-forming reagents (e.g., phosphorus pentasulfide) under reflux in ethanol or DMF .
Functionalization : Introduction of the benzo[d][1,3]dioxol-5-yl group via nucleophilic substitution or coupling reactions, often using catalysts like triethylamine .
Morpholino incorporation : Amidation or alkylation reactions with morpholine derivatives at the 2-position of the thiazole ring .
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF > ethanol), and catalyst ratios (1:1.2 reagent/substrate) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., benzodioxol methylene protons at δ 5.93 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H] at m/z 506.2 vs. calculated 506.1) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time matched to standards .
Q. What preliminary biological activities are reported for structurally analogous compounds?
- Methodological Answer:
- Anticancer : Thiazolo-pyridazinones with morpholino groups inhibit kinases (IC = 0.5–2 µM in HeLa cells) via ATP-binding site competition .
- Anti-inflammatory : Benzodioxol-containing analogs reduce COX-2 expression by 40–60% in murine macrophages at 10 µM .
- Antimicrobial : Thiazole derivatives show moderate activity against S. aureus (MIC = 8–16 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodioxol or morpholino groups) influence bioactivity?
- Methodological Answer: SAR Table :
| Substituent Modification | Bioactivity Change | Reference |
|---|---|---|
| Benzodioxol → 4-Fluorophenyl | Reduced kinase inhibition (IC ↑ 5×) | |
| Morpholino → Piperidine | Enhanced COX-2 suppression (↑20%) | |
| Phenyl → Thiophene | Improved antimicrobial activity (MIC ↓ 50%) |
- Key Insight : Electron-withdrawing groups on the benzodioxol ring enhance kinase binding, while bulkier amines (e.g., piperidine) improve anti-inflammatory potency .
Q. What mechanistic hypotheses explain its activity based on structural analogs?
- Methodological Answer:
- Kinase Inhibition : Morpholino and thiazole groups form hydrogen bonds with kinase hinge regions (e.g., EGFR-TK), validated via molecular docking (Glide score = −9.2 kcal/mol) .
- Oxidative Stress Modulation : Benzodioxol moieties scavenge ROS (EC = 15 µM in DPPH assays), correlating with reduced NF-κB activation .
- Metabolic Stability : Microsomal assays show t > 60 min due to morpholino-mediated resistance to CYP3A4 oxidation .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values)?
- Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase assays) to minimize variability .
- Purity Verification : Re-test compounds with ≥98% HPLC purity; impurities >2% can artificially inflate IC values .
- Structural Confirmation : Re-evaluate disputed compounds via X-ray crystallography (e.g., CCDC deposition) to confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
